molecular formula C27H29N3O2 B4714343 N-(3-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide

N-(3-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide

Cat. No.: B4714343
M. Wt: 427.5 g/mol
InChI Key: FXBCKPLKGBDOFG-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenylacetyl group, and a methylphenyl group

Properties

IUPAC Name

N-(3-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2/c1-20-9-8-12-22(17-20)29-27(32)24-19-23(13-14-25(24)30-15-6-3-7-16-30)28-26(31)18-21-10-4-2-5-11-21/h2,4-5,8-14,17,19H,3,6-7,15-16,18H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBCKPLKGBDOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the phenylacetyl group and the methylphenyl group. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N-(3-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets, such as proteins or enzymes. These interactions can modulate biological pathways and lead to various effects, depending on the context. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(3-nitrophenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide
  • N-(4-methylphenyl)-3-[(phenylacetyl)amino]benzamide
  • N-(3-amino-2-methylphenyl)-2-phenylacetamide

Uniqueness

N-(3-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide
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N-(3-methylphenyl)-5-[(2-phenylacetyl)amino]-2-piperidin-1-ylbenzamide

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